7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione
Description
X-ray Crystallography and Conformational Studies
The target compound 7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione belongs to the xanthine family, sharing the fundamental 3,7-dihydropurine-2,6-dione core structure with naturally occurring purines such as caffeine and theophylline. While direct X-ray crystallographic data for this specific compound is not available in the current literature, structural insights can be derived from related purine derivatives that have been crystallographically characterized.
Crystal structure analysis of related compounds, such as the pyrimido[6,1-b]oxazin-6-one derivative containing similar hydroxy-phenoxypropyl substituents, reveals important conformational features. These studies demonstrate that compounds with 2-hydroxy-3-phenoxypropyl side chains typically adopt specific conformational preferences due to intramolecular hydrogen bonding interactions. The hydroxyl group at the 2-position of the propyl chain can participate in stabilizing hydrogen bonds with nearby heteroatoms, influencing the overall molecular geometry.
The purine ring system in these derivatives maintains planarity, with the substituted groups at positions 3, 7, and 8 extending out of the ring plane. The phenoxypropyl chain at position 7 introduces considerable conformational flexibility, while the pentylsulfanyl group at position 8 provides additional hydrophobic character to the molecule. Crystallographic studies of similar compounds indicate that the C-S bond lengths typically range from 1.75-1.80 Å, and the sulfur atom adopts tetrahedral geometry when considering its lone pairs.
Nuclear Magnetic Resonance (NMR) Spectral Assignments
Nuclear Magnetic Resonance spectroscopy provides crucial structural information for purine derivatives containing hydroxy-phenoxypropyl substituents. Analysis of related 8-substituted xanthine derivatives has established characteristic spectral patterns that can be applied to understand the target compound. In ¹H-NMR spectra acquired in DMSO-d₆, several distinct regions provide structural confirmation.
The aromatic region (7.0-8.0 ppm) displays signals corresponding to the phenoxy moiety, typically appearing as a complex multiplet due to the substituted benzene ring. The hydroxyl proton of the 2-hydroxy-3-phenoxypropyl chain appears as a broad signal around 5.2-5.8 ppm, often exhibiting coupling with the adjacent methine proton. The methylene protons of the propyl linker appear in the 3.8-4.5 ppm region, with the CH₂ groups adjacent to oxygen showing characteristic downfield shifts.
The N-methyl group at position 3 of the purine ring produces a sharp singlet around 3.3-3.5 ppm, while the pentylsulfanyl chain generates a complex multiplet pattern in the aliphatic region (0.8-2.8 ppm). The terminal methyl group of the pentyl chain appears as a characteristic triplet around 0.9 ppm, with the methylene groups showing progressive downfield shifts as they approach the sulfur atom.
| NMR Region (ppm) | Assignment | Multiplicity | Integration |
|---|---|---|---|
| 7.0-7.4 | Phenoxy aromatic H | Complex multiplet | 5H |
| 5.2-5.8 | OH (propyl chain) | Broad singlet | 1H |
| 4.0-4.5 | OCH₂ (propyl chain) | Multiplet | 2H |
| 3.8-4.2 | CH (propyl chain) | Multiplet | 1H |
| 3.3-3.5 | N-CH₃ (purine) | Singlet | 3H |
| 2.6-2.8 | SCH₂ (pentyl chain) | Triplet | 2H |
| 1.2-1.7 | CH₂ (pentyl chain) | Complex multiplet | 6H |
| 0.9 | CH₃ (pentyl terminal) | Triplet | 3H |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Profiling
Infrared spectroscopy of xanthine derivatives containing hydroxy-phenoxypropyl substituents reveals characteristic absorption bands that confirm structural features. The broad absorption in the 3200-3600 cm⁻¹ region corresponds to O-H stretching vibrations from the hydroxyl group in the propyl chain. This band often appears broader due to hydrogen bonding interactions within the crystal lattice or with solvent molecules.
The carbonyl stretching vibrations of the purine ring system appear as distinct bands around 1660-1700 cm⁻¹, with the C=O groups at positions 2 and 6 producing characteristic absorptions. The C=C and C=N stretching vibrations of the aromatic systems (both purine and phenoxy) generate medium to strong absorptions in the 1500-1600 cm⁻¹ region. The C-O-C stretching of the ether linkage in the phenoxypropyl chain produces a characteristic band around 1240-1260 cm⁻¹.
| Wavenumber (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| 3200-3600 | O-H stretching | Broad, medium |
| 3000-3100 | Aromatic C-H stretching | Medium |
| 2850-2950 | Aliphatic C-H stretching | Strong |
| 1660-1700 | C=O stretching (purine) | Strong |
| 1580-1600 | C=C, C=N stretching (aromatic) | Medium-strong |
| 1240-1260 | C-O-C stretching (ether) | Medium |
| 800-900 | Aromatic C-H bending | Medium |
UV-Vis spectroscopy of purine derivatives typically shows characteristic absorption maxima related to π-π* transitions in the aromatic systems. The purine chromophore generally exhibits absorption around 270-290 nm, while the phenoxy substituent contributes additional absorption in the 250-280 nm range. The extended conjugation through the 8-position substituent may cause bathochromic shifts compared to unsubstituted xanthines.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis provides valuable information about the molecular ion and fragmentation pathways of 7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione. Based on collision cross section predictions for related compounds, the molecular ion [M+H]⁺ is expected at m/z 419.18. The compound exhibits characteristic fragmentation patterns consistent with purine derivatives containing alkyl sulfur substituents.
Common fragmentation pathways include loss of the pentylsulfanyl group (C₅H₁₁S, 103 Da), resulting in a significant fragment ion. The phenoxypropyl side chain undergoes characteristic cleavages, with loss of the phenoxy group (C₆H₅O, 93 Da) representing a major fragmentation pathway. The hydroxyl group on the propyl chain facilitates α-cleavage reactions, leading to specific fragment ions that can be used for structural confirmation.
| m/z | Ion | Loss | Relative Intensity |
|---|---|---|---|
| 419.18 | [M+H]⁺ | - | 100% |
| 441.16 | [M+Na]⁺ | - | 60% |
| 316.15 | Fragment | -C₅H₁₁S (103) | 80% |
| 326.12 | Fragment | -C₆H₅O (93) | 70% |
| 223.10 | Fragment | -C₁₁H₁₆O₂S (196) | 40% |
| 180.08 | Purine base | -C₁₄H₂₂O₃S (238) | 30% |
Computational Molecular Modeling and Density Functional Theory (DFT) Calculations
Computational studies of related xanthine derivatives provide insights into the electronic structure and properties of 7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione. Density Functional Theory calculations using methods such as B3LYP/6-31G(d,p) can predict molecular geometries, electronic properties, and spectroscopic parameters.
DFT optimization typically reveals that the purine ring maintains planarity with minimal deviation from coplanarity. The 7-position substituent adopts extended conformations to minimize steric interactions, while the 8-position pentylsulfanyl group projects away from the ring plane. The C-S bond length is predicted to be approximately 1.78 Å, consistent with typical C(sp²)-S single bond distances.
Electronic property calculations for similar compounds indicate HOMO energies around -8.5 to -9.0 eV and LUMO energies near -0.5 eV, resulting in HOMO-LUMO gaps of approximately 8.0-8.5 eV. The dipole moment is expected to be significant (3-5 Debye) due to the polar hydroxyl and ether functionalities combined with the purine ring system.
| Computational Parameter | Predicted Value | Method |
|---|---|---|
| HOMO Energy | -8.7 eV | DFT B3LYP/6-31G(d,p) |
| LUMO Energy | -0.6 eV | DFT B3LYP/6-31G(d,p) |
| HOMO-LUMO Gap | 8.1 eV | DFT B3LYP/6-31G(d,p) |
| Dipole Moment | 4.2 D | DFT B3LYP/6-31G(d,p) |
| C-S Bond Length | 1.78 Å | DFT Optimization |
| Molecular Surface Area | 420 Ų | Computational |
Properties
IUPAC Name |
7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-pentylsulfanylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S/c1-3-4-8-11-29-20-21-17-16(18(26)22-19(27)23(17)2)24(20)12-14(25)13-28-15-9-6-5-7-10-15/h5-7,9-10,14,25H,3-4,8,11-13H2,1-2H3,(H,22,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEGARMSYGNTDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=NC2=C(N1CC(COC3=CC=CC=C3)O)C(=O)NC(=O)N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione, often referred to as a purine derivative, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H26N4O4S
- Molar Mass : 418.51 g/mol
- Structural Characteristics : The compound features a purine core with various substituents that influence its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the context of receptor interactions and potential therapeutic applications.
1. Receptor Antagonism
The compound has been evaluated for its antagonistic effects on corticotropin-releasing factor (CRF) receptors. CRF receptor antagonists are being investigated for their therapeutic potential in treating anxiety and depression. For instance, similar compounds in the purine class have shown promising results with IC50 values in the low nanomolar range (e.g., 5.4 nM for related compounds) .
2. Cytotoxicity
In vitro studies have demonstrated that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines. For example:
- Murine Leukemia Cells (L1210) : The compound showed significant cytotoxic activity.
- Human Leukemia Cells (K562) : Similar effects were noted, indicating potential as an anticancer agent .
The biological activity of 7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione may be attributed to several mechanisms:
- Inhibition of CRF Receptors : By blocking these receptors, the compound may reduce stress-related behaviors and modulate endocrine responses.
- Induction of Apoptosis in Cancer Cells : The compound may trigger apoptotic pathways in malignant cells, leading to reduced viability and proliferation.
Case Studies
Several studies have highlighted the effectiveness of this compound and its analogs:
Scientific Research Applications
Biological Activities
-
Corticotropin-Releasing Factor (CRF) Receptor Antagonism :
- Research indicates that derivatives of purine compounds exhibit significant antagonistic effects on CRF receptors, which are implicated in stress-related disorders such as anxiety and depression. The compound's structure may enhance its affinity for these receptors, making it a candidate for further development in treating such conditions .
- Antiproliferative Effects :
- Immunomodulatory Properties :
Case Studies
Potential Applications
-
Pharmaceutical Development :
- Given its biological activities, this compound could be developed into a pharmaceutical agent targeting stress-related disorders or cancers.
-
Research Tool :
- The unique properties of this compound make it a valuable tool for researchers studying CRF pathways and immune responses.
-
Therapeutic Agent :
- With further studies confirming its efficacy and safety, it could be positioned as a therapeutic agent in managing various diseases linked to CRF dysregulation or abnormal cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of this compound differ primarily in substitutions at positions 7 and 8, which critically modulate pharmacological activity, solubility, and selectivity. Below is a detailed comparison:
Table 1: Key Structural and Functional Comparisons
Key Observations
Position 7 Modifications: The 2-hydroxy-3-phenoxypropyl group in the target compound is unique compared to 4-chlorobenzyl (HC-608) or phenethyl (). Phenethyl () and benzyl () substituents at position 7 are associated with receptor modulation (e.g., S1PR3), suggesting the target compound may share similar targets but with altered affinity due to its hydroxy-phenoxy chain .
Position 8 Modifications: The pentylsulfanyl group in the target compound differs from phenoxy (HC-608) or morpholinylethylamino () groups. Sulfanyl substituents generally improve metabolic stability compared to ethers or amines but may reduce target selectivity . 3-Trifluoromethoxyphenoxy (HC-608) is critical for TRPC5 inhibition, highlighting that electron-withdrawing groups at position 8 enhance potency toward ion channels .
Biological Activity: Compounds with piperazinyl or morpholinyl groups at position 7 () exhibit α-adrenergic receptor binding (Ki = 0.15–4.3 µM) and antiarrhythmic effects, suggesting the target compound’s hydroxy-phenoxy chain could similarly interact with cardiovascular targets . HC-608’s nanomolar TRPC5 inhibition underscores the importance of aromatic/halogenated substituents at position 8 for channel blockade, which the target compound lacks .
Hydroxypropyl chains (e.g., HC-608) improve aqueous solubility, whereas the target’s phenoxypropyl group may balance solubility and membrane permeability .
Preparation Methods
Core Purine Synthesis via Traube Methodology
The Traube synthesis remains a foundational route for constructing xanthine derivatives. For this compound, 5,6-diamino-1,3-dimethyluracil serves as the starting material.
-
Step 1: Condensation with glyoxal derivatives under acidic conditions (e.g., acetic acid) forms the imidazole ring, yielding 1,3-dimethylxanthine.
-
Step 2: Selective methylation at N-3 is achieved using methyl iodide in dimethylformamide (DMF) with potassium carbonate as a base (yield: 85–92%).
Key Data:
Introduction of 8-Pentylsulfanyl Group
The 8-position is functionalized via nucleophilic displacement, leveraging the reactivity of chloropurines.
-
Step 1: Chlorination of 1,3-dimethylxanthine using phosphorus oxychloride (POCl₃) at reflux yields 8-chloro-1,3-dimethylxanthine.
-
Step 2: Reaction with pentanethiol in the presence of triethylamine (Et₃N) in anhydrous tetrahydrofuran (THF) at 50°C for 24h provides the thioether product.
Optimization Insights:
Comparative Yields:
| Solvent | Base | Temp (°C) | Time (h) | Yield |
|---|---|---|---|---|
| THF | Et₃N | 50 | 24 | 88% |
| DMF | K₂CO₃ | 80 | 12 | 78% |
7-(2-Hydroxy-3-phenoxypropyl) Side Chain Installation
The phenoxypropyl-hydroxyl group is introduced via alkylation using epoxide intermediates.
-
Step 1: Synthesis of glycidyl phenyl ether by reacting epichlorohydrin with phenol in basic conditions (NaOH, 40°C).
-
Step 2: Ring-opening of the epoxide with the purine’s N-7 nitrogen in DMF at 80°C for 48h, catalyzed by tetrabutylammonium bromide (TBAB).
Reaction Metrics:
| Epoxide | Catalyst | Temp (°C) | Time (h) | Yield |
|---|---|---|---|---|
| Glycidyl ether | TBAB | 80 | 48 | 65% |
| – | None | 100 | 72 | 42% |
Challenges:
Final Purification and Characterization
Crude product is purified via recrystallization (ethanol/water) or silica gel chromatography. Analytical validation includes:
-
¹H NMR (DMSO-d₆): δ 7.25–7.45 (m, 5H, Ar-H), 4.10–4.30 (m, 2H, CH₂O), 3.85 (s, 3H, N-CH₃).
-
HPLC: >98% purity using C18 column (acetonitrile/water + 0.1% TFA).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Traube + alkylation | High regioselectivity | Multi-step, time-intensive | 60–70% |
| Direct thiol-ether | Single-step, scalable | Requires toxic POCl₃ | 75–88% |
| Epoxide ring-opening | Mild conditions | Competing O-alkylation | 50–65% |
Industrial-Scale Considerations
Q & A
Q. What are the recommended synthetic routes for 7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione, and how are reaction conditions optimized?
Methodological Answer: Synthesis typically involves multi-step alkylation and nucleophilic substitution. A common approach includes:
Core Purine Functionalization : Start with a xanthine derivative (e.g., 1,3-dimethylxanthine). Introduce the 8-thioether group via nucleophilic substitution using pentylsulfanyl reagents under basic conditions (e.g., K₂CO₃ in DMF) .
7-Position Modification : Attach the 2-hydroxy-3-phenoxypropyl group using a hydroxyalkylation reaction. Optimize solvent polarity (e.g., DMSO or acetonitrile) and temperature (60–80°C) to enhance regioselectivity .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) .
Q. How is the structural integrity of this compound validated, and what analytical techniques are critical?
Methodological Answer:
- Spectral Analysis :
- Crystallography : Resolve intramolecular hydrogen bonding (e.g., hydroxypropyl O–H∙∙∙N interactions) using single-crystal X-ray diffraction .
Q. What structure-activity relationships (SAR) are observed in analogs with modifications at the 7- and 8-positions?
Methodological Answer:
- 8-Substituent Impact : Thioether groups (e.g., pentylsulfanyl) enhance lipophilicity and membrane permeability compared to amino or oxygen-based substituents .
- 7-Substituent Flexibility : Hydroxy-phenoxypropyl chains improve solubility via hydrogen bonding while maintaining affinity for adenosine receptors (e.g., A₂A antagonism) .
- Key Data : Analog 8-(benzylamino)-7-(2-hydroxy-3-phenoxypropyl) showed 10-fold higher A₂A binding (IC₅₀ = 12 nM) vs. 8-pentylsulfanyl derivatives .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound, and what parameters are prioritized?
Methodological Answer:
- Virtual Screening : Use tools like ChemAxon’s Chemicalize.org to calculate:
- Molecular Docking : Simulate binding to adenosine receptors (PDB: 4UHR). Prioritize interactions with residues Tyr271 (A₂A) and Phe168 (A₁) .
Q. How do contradictory bioactivity results (e.g., receptor antagonism vs. enzyme inhibition) arise, and how can they be resolved?
Methodological Answer:
- Assay-Specific Variables :
- Receptor vs. Enzyme Assays : A₂A antagonism (cAMP assays) may conflict with PDE inhibition (fluorescence-based). Validate via orthogonal methods (e.g., radioligand binding vs. MALDI-TOF MS for phosphodiesterase activity) .
- Metabolite Interference : Test for sulfoxide metabolites (e.g., pentylsulfanyl → pentylsulfinyl) using LC-MS/MS .
- Statistical Design : Apply factorial DoE (Design of Experiments) to isolate variables (e.g., concentration, incubation time) .
Q. What strategies optimize yield and purity in large-scale synthesis while minimizing byproducts?
Methodological Answer:
- Reactor Design : Use continuous-flow systems for thioether formation to reduce exothermic side reactions (e.g., polysulfide byproducts) .
- Byproduct Mitigation :
- Temperature Control : Maintain <70°C during alkylation to prevent N7/N9 regiochemical scrambling .
- Catalytic Additives : Introduce phase-transfer catalysts (e.g., TBAB) for heterogeneous reactions .
- Process Analytics : Implement in-line FTIR to monitor reaction progression and trigger endpoint detection .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities across structurally similar analogs?
Methodological Answer:
- Meta-Analysis Framework :
- Case Study : Analogs with 8-cyclohexylamino showed inconsistent A₂A binding (IC₅₀ range: 8–120 nM). Resolution involved testing under uniform conditions (pH 7.4, 1% DMSO) .
Methodological Resources
- Experimental Design : Use CRDC subclass RDF2050112 (reaction fundamentals) for reactor optimization .
- Training : Refer to CHEM/IBiS 416 for advanced chemical biology methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
